(4-Chlorobenzo[b]thiophen-3-yl)methanamine
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Overview
Description
(4-Chlorobenzo[b]thiophen-3-yl)methanamine is an organic compound that belongs to the class of benzo[b]thiophenes This compound features a thiophene ring fused with a benzene ring, with a chlorine atom at the 4-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.
Chlorination: The benzo[b]thiophene core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Chlorobenzo[b]thiophen-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (4-Chlorobenzo[b]thiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4,7-difluorobenzo[b]thiophen-2-yl)methanamine: Similar structure with additional fluorine atoms.
(6-Methoxybenzo[d]thiazol-2-yl)methanamine: Contains a methoxy group and a thiazole ring instead of a thiophene ring.
(2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine: Features an imidazole ring fused with a thiazole ring.
Uniqueness
(4-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methanamine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClNS |
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Molecular Weight |
197.69 g/mol |
IUPAC Name |
(4-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2 |
InChI Key |
KCHOSNWVTKEZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CN |
Origin of Product |
United States |
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